JTH-601 free base, with the Chemical Abstracts Service number 171277-06-8, is derived from natural sources, specifically from plant extracts. Its classification as an organic compound places it within a broader category of substances that exhibit significant biological activity. The compound has been studied for its pharmacological properties, making it a subject of interest in drug development and medicinal research.
The synthesis of JTH-601 free base can be achieved through several methods, primarily involving extraction from plant materials. The most common synthetic route includes:
This method emphasizes both efficiency and scalability, making it suitable for industrial production.
JTH-601 free base participates in various chemical reactions typical of organic compounds with hydroxyl and ether functional groups. Notable reactions include:
These reactions are crucial for modifying the compound's properties to enhance its efficacy in scientific applications.
The mechanism of action of JTH-601 free base involves interaction with specific biological targets, potentially influencing various cellular pathways. Preliminary studies suggest that it may exert its effects through:
Further research is required to elucidate the precise mechanisms through which JTH-601 exerts its biological effects.
JTH-601 free base exhibits several notable physical properties:
Chemical properties include reactivity towards acids, bases, and oxidizing agents, which can be exploited in synthetic applications or when developing derivatives for enhanced biological activity.
JTH-601 free base has potential applications across various scientific disciplines:
The versatility of JTH-601 free base makes it a valuable compound in ongoing research aimed at discovering new therapeutic agents and understanding plant secondary metabolites' roles in health and disease.
JTH-601 free base (3-{N-[2-(4-hydroxy-2-isopropyl-5-methylphenoxy)ethyl]-N-methylaminomethyl}-4-methoxy-2,5,6-trimethylphenol) exhibits distinctive receptor binding characteristics that underpin its pharmacological profile. Radioligand binding studies using recombinant human α1-adrenoceptor subtypes demonstrate exceptional selectivity for the α1A-adrenoceptor isoform. Saturation experiments reveal a high-affinity binding profile for α1A-AR (pKd = 9.88 ± 0.09), substantially lower affinity for α1B-AR (pKd = 8.96 ± 0.17), and negligible binding to α1D-AR at concentrations up to 3000 pM [1]. This subtype selectivity ratio (α1A > α1B >> α1D) is pharmacologically significant as it aligns with the receptor distribution in human genitourinary tissues [6].
Competition binding assays further demonstrate that JTH-601 and its primary metabolite (JTH-601-G1) maintain 5-fold higher affinity for α1A-AR compared to α1B-AR, and 10-20 fold higher affinity compared to α1D-AR [1]. The compound's binding to native human prostate membranes occurs in a monophasic manner (pKd = 9.89 ± 0.12, Bmax = 123.6 ± 16 fmol/mg protein), confirming functional relevance beyond recombinant systems [1]. This prostate binding affinity significantly exceeds vascular binding, with JTH-601 showing 10-20 times higher affinity for human prostate tissue compared to human mesenteric arteries and aorta in both functional (pA2/pKB) and radioligand ([³H]-prazosin displacement) studies [5].
Table 1: Binding Affinity Profile of JTH-601 Free Base
Binding Target | pKd/pKi Value | Affinity Ratio | Experimental Model |
---|---|---|---|
Recombinant α1A-AR | 9.88 ± 0.09 | 1.0 (Reference) | Saturation binding |
Recombinant α1B-AR | 8.96 ± 0.17 | ~10-fold lower | Saturation binding |
Recombinant α1D-AR | No binding ≤3000 pM | Undetectable | Saturation binding |
Human Prostate Membranes | 9.89 ± 0.12 | Comparable to α1A-AR | [³H]-JTH-601 binding |
Human Mesenteric Artery | 8.84 (pKB) | 10-fold lower | Functional antagonism |
Human Aorta | ~10-20 fold lower | vs. Prostate | [³H]-prazosin displacement |
JTH-601 free base functions as a competitive antagonist of α1-adrenoceptor-mediated contractions across lower urinary tract tissues. In vitro studies using isolated human and rabbit genitourinary tissues demonstrate concentration-dependent inhibition of phenylephrine-induced contractions. The compound exhibits potent antagonism in rabbit prostate (pA₂ = 8.59 ± 0.14), urethra (pA₂ = 8.74 ± 0.09), and bladder trigone (pA₂ = 8.77 ± 0.11) [2]. This functional profile surpasses reference antagonists, with JTH-601 demonstrating significantly greater potency than prazosin or tamsulosin in relaxing phenylephrine-contracted lower urinary tract tissues [2].
The uroselectivity index—defined as the ratio of vascular versus urinary tract effects—is exceptionally favorable for JTH-601. In vivo experiments in anesthetized rabbits demonstrate that intraduodenal administration (0.3-3 mg/kg) dose-dependently inhibits phenylephrine-induced increases in urethral pressure while exhibiting reduced hypotensive effects compared to prazosin or tamsulosin at equieffective doses [2]. This differential effect is mechanistically explained by the compound's selective tissue distribution, where sustained binding is observed in prostate and vas deferens at 60 minutes post-administration, while binding rapidly declines in other tissues [4].
Table 2: Functional Antagonism in Lower Urinary Tract Tissues
Tissue Source | pA₂/pKB Value | Comparative Potency | Experimental Approach |
---|---|---|---|
Rabbit Prostate | 8.59 ± 0.14 | > Prazosin/Tamsulosin | Phenylephrine antagonism |
Rabbit Urethra | 8.74 ± 0.09 | > Prazosin/Tamsulosin | Phenylephrine antagonism |
Rabbit Bladder Trigone | 8.77 ± 0.11 | > Prazosin/Tamsulosin | Phenylephrine antagonism |
Human Prostate | 8.84 (pKB) | Comparable to α₁A-AR affinity | Noradrenaline antagonism |
Human Urethra | α₁A-AR predominant | Tissue selectivity confirmed | Receptor characterization |
In Vivo Urethral Pressure (Rabbit) | Dose-dependent inhibition | Reduced hypotension vs. comparators | Intraduodenal administration |
JTH-601 exhibits pharmacologically distinct interactions with α1-adrenoceptor isoforms that explain its tissue-selective effects. The compound demonstrates highest functional affinity for the α1A/L-adrenoceptor subtype predominant in human prostate stroma, which mediates prostate smooth muscle contraction [6]. Molecular studies reveal that noradrenaline-induced contractions in human prostate are mediated primarily by α1L-AR (pA₂ = 8.84 for JTH-601), while human mesenteric artery contractions involve α1B-AR (pKB = 7.5-7.8) [5]. This >10-fold isoform selectivity underlies the compound's clinical potential for benign prostatic hyperplasia treatment without significant cardiovascular effects.
The metabolic transformation of JTH-601 produces two significant metabolites: JTH-601-G1 (β-D-glucopyranosyl uronic acid conjugate) and JTH-601-S1 (hydrogen sulfate). Both metabolites retain meaningful antagonist activity at prostatic α1-adrenoceptors, though with differing potency profiles. In vitro, JTH-601 exhibits 2.5-6.4 times greater potency than its metabolites in inhibiting specific [³H]tamsulosin binding in rat prostate and submaxillary gland [4]. Interestingly, in vivo studies demonstrate that JTH-601-G1 exhibits 1.9-2.9 times greater potency than the parent compound in inhibiting specific [³H]tamsulosin binding in rat prostate tissue, while JTH-601-S1 shows reduced activity (1.3-3.2 times less potent) [4]. Both JTH-601 and JTH-601-G1 demonstrate 4.0-6.9 times greater selectivity for prostate versus spleen or aorta α1-receptors compared to prazosin [4].
The compound's unique interaction with the α1L-adrenoceptor phenotype (a pharmacologically distinct functional state of α1A-AR) is particularly relevant in human prostate tissue. The high affinity of JTH-601 for α1L-AR (pKi ≈8.8) compared to its affinity for vascular α1B-AR (pKi ≈7.5) creates a favorable therapeutic window for prostate versus vascular effects [5] [6]. This contrasts with non-subtype selective antagonists that block α1B-AR in vascular tissues—particularly problematic in elderly patients where vascular α1B-AR expression increases with aging [6].
Table 3: Differential Effects on α1-Adrenoceptor Isoforms
Pharmacological Parameter | α1A/L-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor | Significance |
---|---|---|---|---|
Binding Affinity (pKd/pKi) | 9.88 ± 0.09 (Recombinant)9.89 ± 0.12 (Prostate) | 8.96 ± 0.17 | Undetectable | Prostate selectivity |
Functional Potency (pA₂/pKB) | 8.59-8.84 (Prostate/Urethra) | 7.5-7.8 (Mesenteric Artery) | Not determined | >10-fold selectivity |
Metabolite Activity (JTH-601-G1) | Retains activity (In vivo ID₅₀: 1.9-2.9×↑ vs parent) | Reduced activity | Minimal activity | Active metabolite contributes efficacy |
Tissue Binding Retention | Sustained at 60 min (Prostate/Vas deferens) | Rapid decline | Not applicable | Prolonged prostatic effect |
Physiological Role in LUTS | Prostate smooth muscle contractionUrethral tone | Vascular smooth muscle contraction(Hypotension risk) | Bladder dysfunctionSpinal afferents | Avoids α1B blockade |
The pharmacological distinction between JTH-601 and first-generation α1-antagonists lies in its minimal interaction with α1B-adrenoceptors that predominate in vascular smooth muscle, particularly in splanchnic resistance vessels [6]. This explains the reduced blood pressure effects observed in conscious rabbits, where JTH-601 (0.01-1 mg/kg, i.v.) showed only a modest tendency to augment orthostatic hypotension without clear dose-dependency, contrasting with the dose-dependent effects of prazosin and tamsulosin [2]. Additionally, JTH-601's negligible activity at α1D-adrenoceptors—which mediate bladder dysfunction and spinal afferent signaling—differentiates it from agents targeting LUTS through combined α1A/α1D blockade [6].
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: